3-{5-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety, a furan ring, and a pyrazole derivative
Preparation Methods
The synthesis of 3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole derivative: This step involves the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through cyclization reactions involving furfural or its derivatives.
Coupling reactions: The final step involves coupling the pyrazole-furan intermediate with benzoic acid derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways in biological systems.
Mechanism of Action
The mechanism of action of 3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar compounds to 3-(5-{[(4Z)-1-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include:
4-Methoxybenzoic Acid: Known for its use in organic synthesis and as a preservative.
3-Methylbenzoic Acid: Utilized in the production of dyes and perfumes.
Benzofuran Derivatives: These compounds are studied for their potential therapeutic applications and unique chemical properties.
Properties
Molecular Formula |
C24H18N2O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-[5-[(Z)-[1-(4-methoxycarbonylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H18N2O6/c1-14-20(22(27)26(25-14)18-8-6-15(7-9-18)24(30)31-2)13-19-10-11-21(32-19)16-4-3-5-17(12-16)23(28)29/h3-13H,1-2H3,(H,28,29)/b20-13- |
InChI Key |
APGHUSHARVDNKF-MOSHPQCFSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.